molecular formula C12H9F B1198766 4-Fluorobiphenyl CAS No. 324-74-3

4-Fluorobiphenyl

Cat. No. B1198766
CAS RN: 324-74-3
M. Wt: 172.2 g/mol
InChI Key: RUYZJEIKQYLEGZ-UHFFFAOYSA-N
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Patent
US08828902B2

Procedure details

From 4-fluoro-bromobenzene and phenyl boronic acid, yield 93%; mp 73-75° C. (lit.,9 73-75° C.); IR: 1599, 1519, 1487 and 1196; 1H NMR (400 MHz; CDCl3): 7.56-7.53 (4H, m), 7.43 (2H, d, J 7.8), 7.34 (1H, t, J 8) and 7.15-7.1 (2H, m); rr/z (EI) 172 (70%, M+), 119 (30) and 69 (100) (Found: M+, 172.068. C12H9F requires M, 172.068).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][CH:3]=1.[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Three
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
mp 73-75° C. (lit.,9 73-75° C.)

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.